2-(chloromethyl)-N,N-dimethyl-1-propyl-1H-benzimidazole-5-sulfonamide
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Description
2-(chloromethyl)-N,N-dimethyl-1-propyl-1H-benzimidazole-5-sulfonamide is a useful research compound. Its molecular formula is C13H18ClN3O2S and its molecular weight is 315.82. The purity is usually 95%.
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Biological Activity
2-(Chloromethyl)-N,N-dimethyl-1-propyl-1H-benzimidazole-5-sulfonamide is a benzimidazole derivative that has garnered attention for its potential biological activities. Benzimidazole compounds are recognized for their diverse pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C13H18ClN3O2S. The structure consists of a benzimidazole core with a chloromethyl group and a sulfonamide moiety, which are critical for its biological activity.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of benzimidazole derivatives. Specifically, compounds containing the benzimidazole scaffold have shown significant activity against various bacterial strains.
- Study Findings : A study indicated that derivatives similar to this compound exhibited promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Compound | Activity | MIC (µg/ml) | Reference |
---|---|---|---|
This compound | Antibacterial | 25 - 62.5 | |
Benzimidazole Derivative A | Antibacterial | 50 | |
Benzimidazole Derivative B | Antifungal | 3.12 |
Antifungal Activity
The antifungal properties of benzimidazole derivatives are also noteworthy. Research has shown that various benzimidazole compounds can inhibit fungal growth effectively.
- Case Study : In a comparative study, this compound demonstrated notable antifungal activity against strains such as Aspergillus niger, with minimum inhibitory concentration (MIC) values indicating potent efficacy .
Anticancer Activity
Benzimidazole derivatives have been explored for their anticancer potential. The structural modifications in these compounds can significantly influence their cytotoxic effects against cancer cell lines.
- Research Insights : Recent investigations revealed that certain benzimidazole derivatives exhibit cytotoxicity against various cancer cell lines, with IC50 values demonstrating effective inhibition of tumor growth . For instance, one study highlighted a derivative with an IC50 value of 45.2 μM against glioblastoma cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Chloromethyl Group : Enhances lipophilicity and may facilitate cell membrane penetration.
- Sulfonamide Moiety : Contributes to the compound's interaction with biological targets, enhancing its pharmacological profile.
- Dimethyl Substitution : Influences the compound's binding affinity and stability.
Properties
IUPAC Name |
2-(chloromethyl)-N,N-dimethyl-1-propylbenzimidazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2S/c1-4-7-17-12-6-5-10(20(18,19)16(2)3)8-11(12)15-13(17)9-14/h5-6,8H,4,7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLOTQIWRPSMBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)S(=O)(=O)N(C)C)N=C1CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.